molecular formula C19H16N2O B12528243 6-(2-Phenylacetyl)naphthalene-2-carboximidamide CAS No. 653604-32-1

6-(2-Phenylacetyl)naphthalene-2-carboximidamide

Cat. No.: B12528243
CAS No.: 653604-32-1
M. Wt: 288.3 g/mol
InChI Key: LERATEZTUJDUEE-UHFFFAOYSA-N
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Description

6-(2-Phenylacetyl)naphthalene-2-carboximidamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a phenylacetyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide typically involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.

    Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylacetyl)naphthalene-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

6-(2-Phenylacetyl)naphthalene-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(N-Phenylcarbamyl)-2-Naphthalenecarboxamidine: Similar structure with a phenylcarbamyl group instead of a phenylacetyl group.

    Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine: Contains a phenylcyclopropyl group instead of a phenylacetyl group.

Uniqueness

6-(2-Phenylacetyl)naphthalene-2-carboximidamide is unique due to the presence of both a phenylacetyl group and a carboximidamide group on the naphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

653604-32-1

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

6-(2-phenylacetyl)naphthalene-2-carboximidamide

InChI

InChI=1S/C19H16N2O/c20-19(21)17-9-7-14-11-16(8-6-15(14)12-17)18(22)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H3,20,21)

InChI Key

LERATEZTUJDUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=N)N

Origin of Product

United States

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